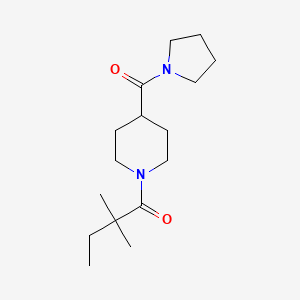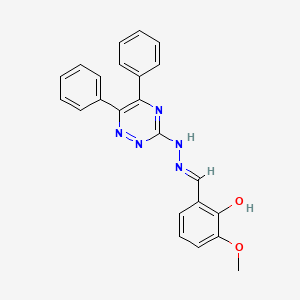![molecular formula C22H35N5O B6054765 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6054765.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound known for its potential applications in scientific research. It is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action is of great interest to researchers.
Mécanisme D'action
The mechanism of action of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves its binding to the dopamine D2 receptor. The compound acts as an antagonist, blocking the binding of dopamine to the receptor and thereby reducing the activity of the dopamine pathway. This results in a decrease in the symptoms associated with neurological disorders such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine have been studied extensively. The compound has been found to have a high affinity for the dopamine D2 receptor, and its binding to the receptor results in a decrease in the activity of the dopamine pathway. This leads to a reduction in the symptoms associated with neurological disorders such as schizophrenia and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of the serotonin pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the dopamine pathway and its role in neurological disorders. However, the compound has limitations in terms of its selectivity for the dopamine D2 receptor. It also has a relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One direction is the development of more selective compounds that target specific dopamine receptors. Another direction is the investigation of the compound's effects on other neurotransmitter pathways, such as the serotonin and glutamate pathways. Additionally, the compound's potential applications in the treatment of anxiety and depression warrant further investigation. Finally, the use of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in animal models of neurological disorders may provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine in the presence of potassium carbonate and a catalytic amount of copper iodide. Another method involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine in the presence of sodium hydride and a catalytic amount of copper iodide. Both methods have been successful in producing the compound with high yield and purity.
Applications De Recherche Scientifique
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has potential applications in scientific research, particularly in the field of pharmacology. It has been found to have a high affinity for the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
3-cyclohexyl-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-22(10-9-19-7-3-1-4-8-19)27-15-13-26(14-16-27)21-17-20(23-18-24-21)25-11-5-2-6-12-25/h17-19H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBHPJFFKXKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[2-(2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054685.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)
![methyl 1-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6054703.png)
![methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6054731.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6054755.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6054757.png)

![1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B6054769.png)
![3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6054773.png)
![2-(4-methoxybenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6054777.png)
![2-({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6054799.png)